1,2-Dihydronaphthalene

Catalog No.
S593599
CAS No.
447-53-0
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihydronaphthalene

CAS Number

447-53-0

Product Name

1,2-Dihydronaphthalene

IUPAC Name

1,2-dihydronaphthalene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2

InChI Key

KEIFWROAQVVDBN-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C=C1

Synonyms

1,2-dihydronaphthalene

Canonical SMILES

C1CC2=CC=CC=C2C=C1

Precursor for Organic Synthesis

One of the primary applications of 1,2-DHN is as a precursor for the synthesis of various organic compounds. Its reactive double bond allows it to undergo different chemical reactions, including:

  • Diels-Alder reaction: This cycloaddition reaction allows the formation of complex cyclic structures from 1,2-DHN and dienophiles (compounds containing two double bonds).
  • Hydrogenation: 1,2-DHN can be fully hydrogenated to form decalin, a saturated cyclic hydrocarbon with potential applications in the production of lubricants and fuels.

Material Science Applications

,2-DHN's unique physical properties, such as its low melting point and good thermal stability, make it a potential candidate for various material science applications. Research is ongoing to explore its potential use in:

  • Liquid crystals: The rigid and planar structure of 1,2-DHN allows it to form liquid crystals, which exhibit properties between those of liquids and solids and have applications in display devices and sensors.
  • Polymers: 1,2-DHN can be incorporated into polymer chains to modify their properties, potentially leading to the development of new materials with improved characteristics.

Biological Research

  • Antimicrobial activity: Some studies suggest that 1,2-DHN may exhibit antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to confirm these findings and understand the mechanisms of action.

1,2-Dihydronaphthalene is an organic compound with the molecular formula C10H10\text{C}_{10}\text{H}_{10} and a molecular weight of approximately 130.19 g/mol. It is a bicyclic compound derived from naphthalene, characterized by the presence of two hydrogen atoms added to the naphthalene structure, resulting in a saturated form. This compound exists in two isomeric forms: cis-1,2-dihydronaphthalene and trans-1,2-dihydronaphthalene, with the cis form being more prevalent in various

, particularly oxidation and reduction processes. For instance, it can be oxidized to form diols and other derivatives through enzymatic pathways involving specific bacterial strains. The oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae has been studied extensively, revealing that this bacterium can catalyze dioxygenation and monooxygenation reactions leading to different hydroxylated products . Additionally, it can undergo hydrogenation reactions to yield naphthalene derivatives, showcasing its versatility as a substrate in synthetic organic chemistry .

Research indicates that 1,2-dihydronaphthalene exhibits significant biological activity. It has been shown to act as a substrate for various enzymes involved in bioremediation processes. For example, the cis-biphenyl dihydrodiol dehydrogenase enzyme can oxidize 1,2-dihydronaphthalene to produce hydroxylated metabolites . Furthermore, studies have suggested potential antimicrobial properties, although detailed investigations into its pharmacological effects are still ongoing.

Several methods exist for synthesizing 1,2-dihydronaphthalene:

  • Catalytic Hydrogenation: The most common method involves the hydrogenation of naphthalene using catalysts such as palladium or platinum under high-pressure conditions to yield 1,2-dihydronaphthalene .
  • Cobalt-Catalyzed Synthesis: Recent advancements have introduced cobalt-catalyzed methods that utilize carbene radicals and ortho-quinodimethane intermediates for the efficient synthesis of substituted 1,2-dihydronaphthalenes .
  • Enantioselective Synthesis: Techniques involving boronates and isochromene acetals have also been developed for the enantioselective synthesis of 1,2-dihydronaphthalene derivatives .

1,2-Dihydronaphthalene finds applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to undergo further transformations.
  • Bioremediation: Its role as a substrate for microbial oxidation makes it relevant in environmental chemistry for the degradation of polycyclic aromatic hydrocarbons .
  • Material Science: The compound is also explored for its potential use in developing new materials due to its unique structural properties.

Interaction studies have highlighted the reactivity of 1,2-dihydronaphthalene with various reagents. For instance, it has been shown to react with diazoacetates under catalytic conditions to yield high-yield products . Additionally, studies on its enzymatic interactions reveal insights into how microbial enzymes utilize this compound in metabolic pathways .

Several compounds share structural similarities with 1,2-dihydronaphthalene. Here are some notable examples:

Compound NameStructure TypeUnique Features
NaphthaleneAromatic hydrocarbonFully unsaturated; no hydrogen addition
1-Methyl-1H-naphthalen-2-oneKetone derivativeContains a carbonyl group; more polar
2-Methyl-1H-naphthalen-3-oneKetone derivativeDifferent substitution pattern; distinct reactivity
9-Hydroxy-9H-fluoreneHydroxylated derivativeContains hydroxyl group; different reactivity profile

The uniqueness of 1,2-dihydronaphthalene lies in its saturated structure compared to naphthalene and its ability to participate in diverse

XLogP3

3.2

Boiling Point

206.5 °C

Melting Point

-8.0 °C

Other CAS

29828-28-2
447-53-0

Wikipedia

1,2-dihydronaphthalene

Dates

Modify: 2023-08-15

Formation of polycyclic aromatic hydrocarbons from bimolecular reactions of phenyl radicals at high temperatures

P Constantinidis, H-C Schmitt, I Fischer, B Yan, A M Rijs
PMID: 26457393   DOI: 10.1039/c5cp05354d

Abstract

The self-reaction of the phenyl radical is one of the key reactions in combustion chemistry. Here we study this reaction in a high-temperature flow reactor by IR/UV ion dip spectroscopy, using free electron laser radiation as mid-infrared source. We identified several major reaction products based on their infrared spectra, among them indene, 1,2-dihydronaphthalene, naphthalene, biphenyl and para-terphenyl. Due to the structural sensitivity of the method, the reaction products were identified isomer-selectively. The work shows that the formation of indene and naphthalene, which was previously considered to be evidence for the HACA (hydrogen abstraction C2H2 addition) mechanism in the formation of polycyclic aromatic hydrocarbons and soot can also be understood in a phenyl addition model.


Indium triflate-catalysed Diels-Alder reactions of isochromenylium cations with enones

Thangavel Selvi, Kannupal Srinivasan
PMID: 23396579   DOI: 10.1039/c3ob26284g

Abstract

In the presence of indium triflate, o-alkynylbenzaldehydes form isochromenylium cations that react with enones such as chalcones and diarylidineacetones to give 1,2-dihydronaphthalenes in moderate to good yields. The reaction proceeds via a rare type of Diels-Alder reaction in which both the diene (isochromenylium cation) and the dienophile (enone) are electron deficient.


Caged glutamates with π-extended 1,2-dihydronaphthalene chromophore: design, synthesis, two-photon absorption property, and photochemical reactivity

Srikanth Boinapally, Bo Huang, Manabu Abe, Claudine Katan, Jun Noguchi, Satoshi Watanabe, Haruo Kasai, Bing Xue, Takayoshi Kobayashi
PMID: 25101898   DOI: 10.1021/jo501425p

Abstract

Caging and photochemical uncaging of the excitatory neurotransmitter l-glutamate (glu) offers a potentially valuable tool for understanding the mechanisms of neuronal processes. Designing water-soluble caged glutamates with the appropriate two-photon absorption property is an attractive strategy to achieve this. This paper describes the design, synthesis, and photochemical reactivity of caged glutamates with π-extended 1,2-dihydronaphthalene structures, which possess a two-photon cross-section of ∼120 GM and an excellent buffer solubility (up to 115 mM). High yields up to 99% glutamate were observed in the photolysis of two caged glutamates. Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination were used as the key reactions to synthesize the caged compounds.


Enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes by addition of boronates to isochromene acetals catalyzed by tartaric acid

Yi Luan, Keith S Barbato, Philip N Moquist, Tomohiro Kodama, Scott E Schaus
PMID: 25715172   DOI: 10.1021/jacs.5b00757

Abstract

Tartaric acid is an ideal asymmetric catalyst as it is abundant, cheap, and environmentally friendly. (+)-Tartaric acid was found to catalyze a novel enantioselective [4 + 2] cycloaddition of isochromene acetals and vinylboronates. A variety of substituted isochromene acetals were tolerated, furnishing the desired dihydronaphthalenes and dihydrobenzofluorene products in good yields. High enantiomeric ratios (up to 98.5:1.5) and excellent diastereoselectivities (all >99:1) were observed employing 10 mol % of (+)-tartaric acid as the catalyst, in combination with 5 mol % of Ho(OTf)3.


Reaction of thallium(III) salts with homoallylic alcohols: ring contraction vs. dimethoxylation

Luiz F Silvia Jr, Marcus V Craveiro
PMID: 18007538   DOI: 10.3390/10111419

Abstract

The oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol (1) with a variety of thallium(III) salts was investigated. An indan, formed by a ring contraction reaction, was obtained in good to moderate yields under a variety of reaction conditions: i) thallium triacetate (TTA) in aqueous AcOH; ii) thallium tris-trifluoroacetate (TTFA) in aqueous TFA; iii) TTFA in CH(2)Cl(2); iv) thallium tripropionate (TTP) in aqueous propionic acid and v) thallium tris-[(S)-(-)-triacetoxypropionate] in aqueous (S)-(-)-2-acetoxypropionic acid. On the other hand, the reaction of compound 1 with TTA in methanol led to a 2:1 mixture of the corresponding cis- and trans-dimethoxylated compounds, respectively. These compounds were formed by a thallium-promoted addition of methanol to the double bond.


Organocatalytic asymmetric Friedel-Crafts alkylation/cascade reactions of naphthols and nitroolefins

Tian-Yu Liu, Hai-Lei Cui, Qian Chai, Jun Long, Bang-Jing Li, Yong Wu, Li-Sheng Ding, Ying-Chun Chen
PMID: 17534499   DOI: 10.1039/b704925k

Abstract

The asymmetric Michael-type Friedel-Crafts reaction of naphthols and nitroolefins promoted by bifunctional thiourea-tertiary amine organocatalysts (up to 95% ee) was investigated; on simply extending the reaction time further cascade reactions could occur to generate enantiopure dimeric tricyclic 1,2-dihydronaphtho[2,1-b]furanyl-2-hydroxylamine derivatives.


Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent

Claudia Sanfilippo, Nicola D'Antona, Giovanni Nicolosi
PMID: 15672220   DOI: 10.1007/s10529-004-5087-6

Abstract

Chloroperoxidase from Caldariomyces fumago catalyses the oxidation of 1,2-dihydronaphthalene to (1R,2R)-(+)-dihydroxytetrahydronaphthalene in homogenous citrate buffer/ionic liquid mixtures, using t-butyl hydroperoxide as O2 donor. It tolerates up to 30 (v/v) 1,3-dimethylimidazolium methylsulfate or 1-butyl-3-methylimidazolium methylsulfate. The enzyme activity in these ionic liquid co-solvent systems is retained for 24 h, but it falls to 3 h using non-ionic organic solvents such as t-BuOH or acetone.


Design, synthesis, and biological evaluation of water-soluble amino acid prodrug conjugates derived from combretastatin, dihydronaphthalene, and benzosuberene-based parent vascular disrupting agents

Laxman Devkota, Chen-Ming Lin, Tracy E Strecker, Yifan Wang, Justin K Tidmore, Zhi Chen, Rajsekhar Guddneppanavar, Christopher J Jelinek, Ramona Lopez, Li Liu, Ernest Hamel, Ralph P Mason, David J Chaplin, Mary Lynn Trawick, Kevin G Pinney
PMID: 26852340   DOI: 10.1016/j.bmc.2016.01.007

Abstract

Targeting tumor vasculature represents an intriguing therapeutic strategy in the treatment of cancer. In an effort to discover new vascular disrupting agents with improved water solubility and potentially greater bioavailability, various amino acid prodrug conjugates (AAPCs) of potent amino combretastatin, amino dihydronaphthalene, and amino benzosuberene analogs were synthesized along with their corresponding water-soluble hydrochloride salts. These compounds were evaluated for their ability to inhibit tubulin polymerization and for their cytotoxicity against selected human cancer cell lines. The amino-based parent anticancer agents 7, 8, 32 (also referred to as KGP05) and 33 (also referred to as KGP156) demonstrated potent cytotoxicity (GI50=0.11-40nM) across all evaluated cell lines, and they were strong inhibitors of tubulin polymerization (IC50=0.62-1.5μM). The various prodrug conjugates and their corresponding salts were investigated for cleavage by the enzyme leucine aminopeptidase (LAP). Four of the glycine water-soluble AAPCs (16, 18, 44 and 45) showed quantitative cleavage by LAP, resulting in the release of the highly cytotoxic parent drug, whereas partial cleavage (<10-90%) was observed for other prodrugs (15, 17, 24, 38 and 39). Eight of the nineteen AAPCs (13-16, 42-45) showed significant cytotoxicity against selected human cancer cell lines. The previously reported CA1-diamine analog and its corresponding hydrochloride salt (8 and 10, respectively) caused extensive disruption (at a concentration of 1.0μM) of human umbilical vein endothelial cells growing in a two-dimensional tubular network on matrigel. In addition, compound 10 exhibited pronounced reduction in bioluminescence (greater than 95% compared to saline control) in a tumor bearing (MDA-MB-231-luc) SCID mouse model 2h post treatment (80mg/kg), with similar results observed upon treatment (15mg/kg) with the glycine amino-dihydronaphthalene AAPC (compound 44). Collectively, these results support the further pre-clinical development of the most active members of this structurally diverse collection of water-soluble prodrugs as promising anticancer agents functioning through a mechanism involving vascular disruption.


'Bridged' stilbene derivatives as selective cyclooxygenase-1 inhibitors

Norbert Handler, Gerda Brunhofer, Christian Studenik, Klaus Leisser, Walter Jaeger, Stephanie Parth, Thomas Erker
PMID: 17604631   DOI: 10.1016/j.bmc.2007.06.030

Abstract

Resveratrol ((E)-3,4',5-trihydroxy-stilbene), a phytoalexin found in various plants, shows non-selective cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibition. In order to find more selective COX inhibitors a series of bridged stilbene derivatives was synthesized and evaluated for their ability to inhibit both COX-1 and COX-2 in vitro. The compounds showed a high rate of COX-1 inhibition with the most potent compounds exhibiting submicromolar IC(50) values and high selectivity indices. A prediction model for COX-inhibiting activity was also developed using the classical LIE approach resulting in consistent docking data for our molecule sample. Phenyl substituted 1,2-dihydronaphthalene derivatives and 1H-indene derivatives therefore represent a novel class of highly selective COX-1 inhibitors and land promising candidates for in vivo studies.


Indatraline: synthesis and effect on the motor activity of Wistar rats

Márcia Kameyama, Fernanda A Siqueira, Miriam Garcia-Mijares, Luiz F Silva Jr, Maria T A Silva
PMID: 22075572   DOI: 10.3390/molecules16119421

Abstract

A new approach for the synthesis of indatraline was developed using as the key step an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative. Behavioral tests were conducted to evaluate the effect of indatraline and of its precursor indanamide on the motor activity of Wistar rats. Specific indexes for ambulation, raising and stereotypy were computed one, two and three hours after i.p. drug administration. Indatraline effects on motor activity lasted for at least three hours. On the other hand, no significant differences in motor activity were observed using indanamide. The results suggest that indatraline has a long lasting effect on motor activity and add evidence in favor of the potential use of that compound as a substitute in cocaine addiction.


Explore Compound Types